Cas no 1282402-07-6 (1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol)

1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
- EN300-1938302
- 1282402-07-6
- AKOS010910003
-
- Inchi: 1S/C11H10ClF3O3/c12-7-4-6(10(16)11(13,14)15)5-8-9(7)18-3-1-2-17-8/h4-5,10,16H,1-3H2
- InChI Key: GWIQUHMAZZQLPR-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC2=C1OCCCO2)C(C(F)(F)F)O
Computed Properties
- Exact Mass: 282.0270564g/mol
- Monoisotopic Mass: 282.0270564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7Ų
- XLogP3: 2.9
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938302-10.0g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 10g |
$3131.0 | 2023-06-02 | ||
Enamine | EN300-1938302-1g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1938302-5.0g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 5g |
$2110.0 | 2023-06-02 | ||
Enamine | EN300-1938302-0.5g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1938302-0.1g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1938302-1.0g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 1g |
$728.0 | 2023-06-02 | ||
Enamine | EN300-1938302-10g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1938302-0.05g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 0.05g |
$768.0 | 2023-09-17 | ||
Enamine | EN300-1938302-2.5g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1938302-0.25g |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol |
1282402-07-6 | 0.25g |
$840.0 | 2023-09-17 |
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol Related Literature
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
Additional information on 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol
Research Briefing on 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1282402-07-6)
1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol (CAS: 1282402-07-6) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzodioxepin core and trifluoroethanol moiety, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) targeting drugs. The presence of the chloro and trifluoroethyl groups suggests potential bioactivity, possibly as a modulator of neurotransmitter systems or as an anti-inflammatory agent.
Recent studies have focused on elucidating the pharmacological properties and synthetic pathways of this compound. A 2023 publication in the Journal of Medicinal Chemistry highlighted its synthesis via a multi-step process involving palladium-catalyzed cross-coupling reactions and subsequent reduction steps. The compound demonstrated high selectivity and potency in preliminary in vitro assays, particularly in models of neuroinflammation and neurodegenerative diseases. Researchers have also explored its pharmacokinetic profile, noting its favorable blood-brain barrier permeability, which is a critical attribute for CNS-active compounds.
In addition to its therapeutic potential, 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol has been investigated for its mechanism of action. A recent study published in ACS Chemical Neuroscience proposed that the compound acts as a selective inhibitor of certain pro-inflammatory cytokines, thereby reducing neuroinflammation. This finding is particularly relevant for conditions such as Alzheimer's disease and multiple sclerosis, where neuroinflammation plays a key role in disease progression. The study utilized both molecular docking simulations and in vivo models to validate these effects, providing a robust foundation for further development.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential off-target effects, and scalable synthesis need to be addressed. Ongoing research is focused on optimizing the compound's structure to enhance its efficacy and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials, with the aim of bringing a new therapeutic option to market in the coming years.
In conclusion, 1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol represents a promising candidate in the field of CNS drug development. Its unique chemical structure and demonstrated bioactivity make it a valuable subject of ongoing research. Future studies will likely focus on further elucidating its mechanism of action, improving its pharmacokinetic properties, and exploring its potential in combination therapies. The compound's progress will be closely monitored by the scientific community, as it may offer new avenues for treating debilitating neurological disorders.
1282402-07-6 (1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2,2-trifluoroethan-1-ol) Related Products
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)




